3'-O-forosaminyl-griseusin A is a complex natural product derived from the bacterium Streptomyces griseus. This compound belongs to the class of naphthoquinones, which are known for their diverse biological activities, particularly as antibacterial agents. The compound's structure features a unique sugar moiety, forosamine, attached to the griseusin backbone, enhancing its pharmacological properties.
The primary source of 3'-O-forosaminyl-griseusin A is Streptomyces griseus, a well-studied actinobacterium recognized for its ability to produce various bioactive compounds, including antibiotics and antitumor agents. The isolation of 3'-O-forosaminyl-griseusin A from this organism has been documented in scientific literature, highlighting its significance in medicinal chemistry and pharmacology .
3'-O-forosaminyl-griseusin A is classified under:
The synthesis of 3'-O-forosaminyl-griseusin A can be achieved through both natural extraction and total synthesis methods. The total synthesis involves constructing the compound from simpler organic molecules through a series of chemical reactions.
The molecular structure of 3'-O-forosaminyl-griseusin A consists of a naphthoquinone core with an attached forosamine group at the 3' position. This configuration contributes to its biological activity.
3'-O-forosaminyl-griseusin A participates in various chemical reactions typical of naphthoquinones, including:
The reactivity profile allows for modifications that can enhance its antibacterial efficacy or alter its pharmacokinetic properties. Studies have demonstrated that derivatives of this compound maintain or enhance biological activity compared to the parent compound .
The mechanism of action of 3'-O-forosaminyl-griseusin A primarily involves inhibition of key cellular enzymes that are crucial for bacterial survival. Specifically, it has been identified as an inhibitor of peroxiredoxin 1 and glutaredoxin 3, which play significant roles in redox regulation within bacterial cells.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized or extracted 3'-O-forosaminyl-griseusin A .
3'-O-forosaminyl-griseusin A has several important applications in scientific research:
The chemical foundation of 3'-O-α-D-forosaminyl-(+)-griseusin A is a complex tetracyclic framework characteristic of pyranonaphtoquinone polyketides. The core structure features a naphthoquinone chromophore (δC 186.3 and 181.3 ppm) fused to a dihydropyran ring, creating a planar, conjugated system responsible for its distinctive yellow-orange coloration [1] [5]. The angular fusion pattern positions the quinone carbonyl groups at C-5 and C-8, while C-3 is functionalized with a tertiary hydroxyl group (δC 95.6 ppm) that serves as the glycosylation attachment point. The molecular scaffold incorporates six quaternary carbons, including the oxygenated C-1 (δC 95.6 ppm) and the ketone-bearing C-10 (δC 186.3 ppm), which collectively create the characteristic redox-active properties of this antibiotic class [5].
Table 1: Key NMR Assignments for Pyranonaphtoquinone Core
Position | δ13C (ppm) | δ1H (ppm) | Multiplicity | Structural Role |
---|---|---|---|---|
C-1 | 95.6 | - | Quaternary | Oxygenated bridge |
C-3 | 69.8 | 4.74 | Doublet | Glycosylation site |
C-5 | 186.3 | - | Carbonyl | Quinone carbonyl |
C-8 | 181.3 | - | Carbonyl | Quinone carbonyl |
C-10 | 160.8 | - | Quaternary | Aromatic linkage |
The forosamine unit (3-dimethylamino-3,4,6-trideoxyhexose) exhibits an α-D-configuration confirmed through comparative NMR analysis and tandem mass spectrometry fragmentation [5]. The anomeric proton resonance at δH 5.12 (d, J = 3.6 Hz) establishes the α-glycosidic linkage to the C-3 hydroxyl of the aglycone, while the characteristic N,N-dimethyl group (δH 2.54, s; δC 40.4) confirms the deoxyamino sugar identity [1] [3]. The sugar conformation was further validated by:
High-resolution mass spectrometry established the molecular formula as C35H44N2O14S for the initial isolate ([M+H]+ m/z 749.2589, Δ -0.40 ppm), later characterized as an N-acetyl cysteine adduct of 3'-O-α-D-forosaminyl-(+)-griseusin A [1] [5]. The HRESIMS/MS spectrum exhibited a diagnostic fragment at m/z 142.1239 corresponding to the protonated forosamine ion, confirming the glycosidic nature. NMR experiments revealed:
Table 2: Comprehensive NMR Data for Key Structural Elements
Spectrum | Critical Correlations | Structural Information Revealed |
---|---|---|
1H-13C HSQC | H-3 (δH 4.74)/C-3 (δC 69.8); H-1' (δH 5.12)/C-1' (δC 93.7) | Direct carbon-proton connectivities |
HMBC | H-1' → C-3; H-6' (δH 1.30) → C-5' (δC 67.2); H-3 → C-1, C-4 | Glycosidic linkage confirmation; ring fusions |
COSY | H-1'/H-2'; H-3/H-4; H-4/H2-15 | Spin systems in sugar and aglycone |
ROESY | H-1'/H-3; H-3/H-4 | Spatial proximity establishing relative configuration |
The 13C NMR spectrum displayed 35 distinct signals, including six carbonyl resonances between δC 160–186 ppm, confirming the polyketide-derived polycarbonyl system [5]. The N-acetyl cysteine moiety was identified through characteristic cysteinyl methylene protons (δH 2.85, 3.05) and acetyl methyl singlet (δH 2.05), with HMBC correlations confirming attachment to the quinone system [1].
3'-O-α-D-forosaminyl-(+)-griseusin A represents a structurally advanced congener within the griseusin biosynthetic pathway. Compared to non-glycosylated precursors:
The forosaminyl decoration significantly enhances hydrophilicity and target interactions compared to non-glycosylated analogs. Structural comparisons reveal that the C-3 glycosylation site is conserved across bioactive griseusins, suggesting its critical role in molecular recognition by biological targets [6] [8]. The angular hexacyclic system differentiates griseusins from linear pyranonaphtoquinones, contributing to their distinct spatial orientation during target binding [8].
The initially isolated N-acetyl-cysteinylated adduct (Compound 1, C35H44N2O14S) undergoes spontaneous oxidation to Compound 2 (C35H42N2O14S) through a dehydrogenation process [5]. This transformation:
Table 3: Oxidation-Dependent Structural Transformation Products
Parameter | Compound 1 (Initial) | Compound 2 (Oxidized) | Structural Implication |
---|---|---|---|
Molecular Formula | C35H44N2O14S | C35H42N2O14S | Dehydrogenation (oxidation) |
[M+H]+ | 749.2589 | 747.2434 | Loss of H2 |
Diagnostic NMR | δH 4.74 (H-3, d) | δH 4.81 (H-3, d) | Altered electronic environment |
Stability | Highly unstable in solution | Stable end-product | Thermodynamic stabilization |
Chromophore | Yellow-orange | Deep orange | Extended conjugation |
The conversion involves quinone redox cycling with concomitant aromatization of the dihydropyran ring, as evidenced by disappearance of aliphatic proton signals and emergence of new olefinic resonances [5]. This oxidative modification demonstrates the electron-rich character of the pyranonaphtoquinone system and has implications for biological activity profiles, as the oxidized form exhibits enhanced DNA intercalation capacity [1] [5].
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